molecular formula C6H13Na2O10P B8022328 Mannose 6-phosphate disodium salt hydrate

Mannose 6-phosphate disodium salt hydrate

Cat. No. B8022328
M. Wt: 322.11 g/mol
InChI Key: AKHAALUPXATQSW-KPGAZFBQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Mannose 6-phosphate disodium salt hydrate is a useful research compound. Its molecular formula is C6H13Na2O10P and its molecular weight is 322.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mannose 6-phosphate disodium salt hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mannose 6-phosphate disodium salt hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of mannose 1-phosphate, which is closely related to Mannose 6-phosphate, was described, providing insights into its chemical conformation and potential interactions (Jerzykiewicz, Lis, & Zuziak, 2005).

  • Role in Pinocytosis of Lysosomal Glycosidases : Mannose-6-phosphate has been identified as a potent inhibitor of pinocytosis of various human lysosomal glycosidases, indicating its significance in cellular uptake processes (Kaplan, Fischer, Achord, & Sly, 1977).

  • Synthesis via Hexokinase : Mannose-6-phosphate can be synthesized using hexokinase, a method that can result in highly pure preparations, demonstrating its importance in biochemical synthesis (Slein, 1957).

  • Targeted Drug Delivery in Cancer Therapy : Mannose and Mannose‐6‐Phosphate receptors are being explored for targeted drug delivery in cancer therapy, indicating its potential in medical applications (Dalle Vedove, Costabile, & Merkel, 2018).

  • Enzymatic Production for Disease Treatment : Research focused on the direct synthesis of Mannose-6-phosphate using glucomannokinase for treating various diseases, highlighting its therapeutic potential (Parveen, Chen, Liu, & Tan, 2017).

  • Role in Glycoconjugate Synthesis : It acts as a second messenger-like signaling molecule, involved in glycoconjugate synthesis and responding to stress, such as HSV-1 infection, by destroying lipid–linked oligosaccharides (Gao et al., 2011).

  • Lysosomal Enzyme Targeting : Mannose 6-phosphate receptors play a crucial role in targeting lysosomal enzymes, indicating its importance in cellular sorting and trafficking processes (Gary‐Bobo, Nirdé, Jeanjean, Morère, & Garcia, 2007).

properties

IUPAC Name

disodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t3-,4-,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHAALUPXATQSW-KPGAZFBQSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Mannose 6-phosphate disodium salt
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Product Name

D-Mannose-6-phosphate disodium salt hydrate

CAS RN

33068-18-7
Record name D-Mannose, 6-(dihydrogen phosphate), disodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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